Product packaging for 4-(2-Aminocyclopropyl)phenol hydrochloride(Cat. No.:CAS No. 1929606-76-7)

4-(2-Aminocyclopropyl)phenol hydrochloride

Cat. No.: B6592327
CAS No.: 1929606-76-7
M. Wt: 185.65 g/mol
InChI Key: DRXQXLSBQBYAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminocyclopropyl)phenol hydrochloride is a chemical compound of interest in specialized organic and medicinal chemistry research. Provided For Research Use Only, this product is part of a family of aminocyclopropylphenol derivatives that serve as valuable synthetic intermediates and building blocks for the development of novel bioactive molecules . The hydrochloride salt form offers enhanced stability and solubility for various experimental applications. The core molecular structure consists of a phenol group attached to a 2-aminocyclopropyl moiety, a configuration that is often explored in neuroscience and neuropharmacology research, particularly in the study of enzymes like phenylethanolamine N-methyltransferase (PNMT) . Researchers utilize this compound and its stereoisomers to probe biochemical pathways and structure-activity relationships . As a standard practice for research chemicals, appropriate handling and cold-chain transportation are recommended to preserve the integrity of the product . This product is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B6592327 4-(2-Aminocyclopropyl)phenol hydrochloride CAS No. 1929606-76-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminocyclopropyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-5-8(9)6-1-3-7(11)4-2-6;/h1-4,8-9,11H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXQXLSBQBYAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 4 2 Aminocyclopropyl Phenol Hydrochloride

Established Synthetic Pathways for 4-(2-Aminocyclopropyl)phenol (B1203865) Hydrochloride

The synthesis of 4-(2-Aminocyclopropyl)phenol hydrochloride can be approached through several established chemical transformations. A plausible and commonly employed strategy involves a multi-step sequence starting from a readily available precursor such as 4-nitrophenol. This pathway would typically involve the following key steps:

Cyclopropanation: The phenolic hydroxyl group of a suitable starting material, for instance, a protected 4-hydroxystyrene derivative, could undergo cyclopropanation. The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic method for forming cyclopropane (B1198618) rings from alkenes. wikipedia.orgnih.govnrochemistry.comorganic-chemistry.orgtcichemicals.com Modifications of this reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity and reproducibility. wikipedia.orgnih.gov

Introduction of the Amino Group: The amino group can be introduced via several methods. One approach is the Hofmann rearrangement of a primary amide. nih.gov This reaction converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. nih.gov An alternative is the Curtius rearrangement, which transforms an acyl azide (B81097) into a primary amine, also via an isocyanate intermediate. nih.gov Both rearrangements are known to retain the stereochemistry of the migrating group.

Reduction of a Nitro Group: A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. For instance, if starting from a nitrated precursor, the nitro group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) is an efficient and clean method for this transformation. epo.org

A hypothetical synthetic route could therefore commence with the protection of the hydroxyl group of 4-nitrophenol, followed by a reaction to introduce a suitable precursor for the cyclopropylamine (B47189) moiety. Subsequent cyclopropanation and conversion of the nitro group to an amine, followed by deprotection and salt formation with hydrochloric acid, would yield the final product.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have opened new avenues for the synthesis of complex molecules like this compound, with a focus on stereoselectivity and environmental sustainability.

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in the cyclopropane ring of 4-(2-aminocyclopropyl)phenol means that it can exist as different stereoisomers. The development of methods to selectively synthesize a specific isomer is of high importance, as different stereoisomers can exhibit distinct biological activities.

Asymmetric synthesis of cyclopropylamines is a key area of research. One approach involves the use of chiral auxiliaries, such as N-sulfinyl imines, which can direct the stereochemical outcome of subsequent reactions. For example, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent removal of the sulfinyl group provides the N-unprotected chiral cyclopropylamine. The stereocontrolled synthesis of related compounds like 3-(trans-2-aminocyclopropyl)alanine has been achieved using asymmetric alkylation of a glycine (B1666218) enolate in the presence of chiral phase-transfer catalysts. nih.govresearchgate.net

Chemoenzymatic strategies are also emerging as powerful tools for stereoselective synthesis. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones, producing chiral cyclopropyl (B3062369) ketones which can be further elaborated. rochester.edu

Stereoselective Method Key Features Potential Application to Target Compound
Chiral Auxiliaries (e.g., N-sulfinyl imines) Utilizes a removable chiral group to control stereochemistry during cyclopropane formation and amine introduction.Synthesis of specific enantiomers of 4-(2-aminocyclopropyl)phenol. nih.gov
Asymmetric Catalysis Employs chiral catalysts (e.g., phase-transfer catalysts) to induce stereoselectivity in key bond-forming reactions.Control of the stereochemistry at the C2 position of the cyclopropyl ring. nih.govresearchgate.net
Chemoenzymatic Synthesis Combines the high selectivity of enzymes with chemical transformations to produce enantiopure compounds.Enantioselective formation of the cyclopropane ring using engineered biocatalysts. rochester.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several strategies can be employed:

Use of Greener Solvents: Traditional organic solvents can be replaced with more benign alternatives. For instance, some cyclopropanation reactions can be performed in water or ionic liquids, reducing the reliance on volatile organic compounds. unimi.it The Simmons-Smith reaction, for example, has been investigated in aqueous media.

Catalytic Processes: The use of catalytic methods is inherently greener than stoichiometric reactions as it reduces waste. The catalytic hydrogenation of a nitro precursor is a prime example of a green synthetic step. epo.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govnih.govresearchgate.net Biocatalytic approaches are being developed for the synthesis of chiral amines and for carrying out cyclopropanation reactions under mild, aqueous conditions. rochester.edunih.govresearchgate.net For example, biocatalytic desymmetrization and kinetic resolution are powerful strategies for producing enantiomerically pure intermediates. nih.gov The amination of hydroquinone (B1673460) to 4-aminophenol (B1666318) is also being explored as a greener route to this key intermediate. digitellinc.com

Green Chemistry Approach Description Relevance to Synthesis
Alternative Solvents Replacing hazardous organic solvents with water, ionic liquids, or performing reactions solvent-free.Reduces environmental impact and potential for pollution. unimi.it
Catalysis Utilizing small amounts of catalysts instead of stoichiometric reagents to minimize waste.Catalytic hydrogenation and other catalytic C-N and C-C bond formations are key.
Biocatalysis Employing enzymes to perform chemical transformations with high selectivity and under mild conditions.Offers a sustainable route to chiral intermediates and can reduce the need for protecting groups. rochester.edunih.govnih.govresearchgate.net

Derivatization Strategies and Analogue Synthesis of this compound

The structural modification of this compound allows for the exploration of structure-activity relationships and the development of analogues with potentially improved properties. Derivatization can be targeted at either the aminocyclopropyl moiety or the phenolic hydroxyl group. nih.govnih.gov

Chemical Modifications of the Aminocyclopropyl Moiety

The primary amino group of the aminocyclopropyl moiety is a key site for chemical modification.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to produce secondary or tertiary amines. Reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, is a common method for N-alkylation. The synthesis of N-substituted 4-aminophenol derivatives has been reported to yield compounds with interesting biological activities. nih.govnih.govresearchgate.net

N-Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides to form amides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Formation of Heterocycles: The aminocyclopropyl group can be incorporated into heterocyclic ring systems, which can significantly impact the pharmacological profile of the resulting compound.

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another handle for derivatization.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves reacting the corresponding phenoxide with an alkyl halide. google.com This modification can increase the lipophilicity of the compound.

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to form ester prodrugs. nih.govscirp.orgedu.krdresearchgate.net Ester prodrugs are often designed to improve drug delivery characteristics, such as solubility and membrane permeability, and can be cleaved in vivo to release the active phenolic drug. The synthesis of ester prodrugs of other phenolic drugs like paracetamol has been explored to create analogues with different physiological effects. nih.gov

Modifications to the Aromatic Ring System of this compound

Direct functionalization of the aromatic core of this compound through common electrophilic aromatic substitution reactions such as halogenation, nitration, alkylation, or acylation has not been specifically reported in the available scientific literature. The inherent reactivity of the phenol (B47542) and the primary amine functionalities can complicate such transformations. For instance, the amino group is a strongly activating, ortho-, para-directing group, but it can also react with Lewis acids often used as catalysts in reactions like Friedel-Crafts alkylation and acylation, leading to deactivation of the ring. Similarly, the hydroxyl group is also a strongly activating, ortho-, para-directing group.

The presence of these two activating groups would theoretically direct incoming electrophiles to the positions ortho to the hydroxyl group (and meta to the aminocyclopropyl moiety). However, without specific experimental data for this compound, any discussion of potential reactions and their outcomes would be speculative.

Data Tables

Due to the lack of specific research findings on the modification of the aromatic ring of this compound, no data tables can be generated at this time.

Pharmacological Investigations and Molecular Mechanisms of 4 2 Aminocyclopropyl Phenol Hydrochloride

Target Identification and Validation for 4-(2-Aminocyclopropyl)phenol (B1203865) Hydrochloride

The primary molecular target identified for 4-(2-aminocyclopropyl)phenol, also known as 4-hydroxytranylcypromine, is the enzyme Lysine-Specific Demethylase 1 (LSD1), also designated as KDM1A. nih.govnih.gov This enzyme plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, specifically mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.gov The dysregulation of LSD1 is implicated in the pathology of various diseases, including certain cancers and neurodevelopmental disorders, making it a significant therapeutic target. nih.govnih.gov The validation of LSD1 as the target for 4-(2-aminocyclopropyl)phenol and its analogs stems from their structural similarity to tranylcypromine (B92988), a known inhibitor of both LSD1 and the homologous monoamine oxidase (MAO) enzymes. nih.gov

Receptor Binding Studies of 4-(2-Aminocyclopropyl)phenol Hydrochloride

While often categorized as an enzyme inhibitor, the interaction of 4-(2-aminocyclopropyl)phenol with its protein target, LSD1, can be analyzed through the principles of receptor binding, focusing on affinity, selectivity, and the nature of the ligand-protein complex.

Affinity and Selectivity Profiling

Research into aminocyclopropylphenyl derivatives demonstrates a strong affinity for Lysine-Specific Demethylase 1 (LSD1). nih.gov These compounds are designed to bind irreversibly to LSD1. nih.gov An important aspect of their pharmacological profile is their selectivity. Studies have shown that derivatives of 4-(2-aminocyclopropyl)phenol exhibit high selectivity for LSD1 over the homologous flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov

For instance, a structurally related tranylcypromine analog, referred to as LSD1 Inhibitor IV (RN-1), demonstrates potent inhibition of LSD1 with a half-maximal inhibitory concentration (IC₅₀) of 70 nM. merckmillipore.com In comparison, its inhibitory activity against MAO-A and MAO-B is significantly lower, with IC₅₀ values of 0.51 µM (510 nM) and 2.785 µM (2785 nM), respectively. merckmillipore.com This indicates a clear preference for LSD1, a critical feature for a targeted therapeutic agent.

Ligand-Receptor Complex Characterization

The characterization of the complex formed between 4-(2-aminocyclopropyl)phenol and LSD1 reveals a mechanism-based covalent inactivation. Structural studies of the closely related compound, trans-2-phenylcyclopropylamine (PCPA or tranylcypromine), with the LSD1-CoREST complex provide critical insights. nih.gov These studies show that the inhibitor forms a covalent adduct with the essential flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. nih.govmerckmillipore.com

This reaction is characteristic of irreversible inhibitors. The cyclopropylamine (B47189) moiety is the reactive part of the molecule. Following initial binding, the enzyme's oxidative machinery activates the inhibitor, leading to the opening of the cyclopropyl (B3062369) ring and the formation of a stable covalent bond with the N5 atom of the FAD cofactor. nih.gov Mass spectrometry and crystallographic analyses confirm the formation of this FAD-inhibitor adduct. nih.gov The phenyl ring of the FAD-PCPA adduct in LSD1 does not form extensive interactions with the active-site residues, a finding that has guided the design of more potent inhibitors with substitutions on the phenyl ring to better engage with neighboring residues. nih.gov

Enzyme Inhibition/Activation Profiles of this compound

The primary pharmacological action of this compound is the inhibition of specific enzymes, which is central to its therapeutic potential.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies

4-(2-Aminocyclopropyl)phenol is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a FAD-dependent amine oxidase. nih.govnih.gov LSD1 functions to demethylate H3K4, a process that represses transcription. nih.gov By inhibiting LSD1, compounds like 4-(2-aminocyclopropyl)phenol prevent this demethylation, leading to an increase in histone H3 lysine 4 dimethylation (H3K4me2) at specific gene promoters. nih.gov This epigenetic reprogramming can reactivate the expression of myeloid-differentiation-associated genes, which has shown therapeutic potential in non-APL Acute Myeloid Leukemia (AML). nih.gov

The inhibitory potency of compounds from this class is significant. As noted previously, analogs show IC₅₀ values in the low nanomolar range for LSD1, highlighting their potent effect on the enzyme. merckmillipore.com This inhibition of LSD1's demethylating function is a key molecular mechanism underlying the compound's activity.

Evaluation Against Related Enzyme Classes

To assess the selectivity of 4-(2-aminocyclopropyl)phenol and its derivatives, their activity is evaluated against related enzyme classes, most notably the monoamine oxidases (MAOs). wikipedia.org MAO-A and MAO-B are also FAD-dependent amine oxidases that share structural homology with LSD1. nih.govnih.gov They are responsible for breaking down neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506). drugs.com

Derivatives of (2-aminocyclopropyl)phenyl have been specifically optimized to achieve high selectivity for LSD1 over both MAO-A and MAO-B. nih.gov As shown in Table 1, an analog demonstrated IC₅₀ values for MAO-A and MAO-B that were approximately 7-fold and 40-fold higher, respectively, than for LSD1. merckmillipore.com This selectivity is crucial for minimizing off-target effects, particularly the side effects associated with non-selective MAO inhibition, which can impact neurotransmitter levels throughout the body. drugs.com This targeted inhibition profile underscores the refinement of these molecules as specific epigenetic modulators rather than general amine oxidase inhibitors. nih.gov

Ion Channel Modulation by this compound

While specific data is lacking for the title compound, related structures offer some insight. For instance, some aminocyclopentitol derivatives have been shown to inhibit glycosidases, but their direct effects on ion channels are not their primary mechanism. nih.gov The antidepressant milnacipran, which also contains a cyclopropane (B1198618) ring, has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, a type of ligand-gated ion channel. nih.gov This suggests that cyclopropane-containing compounds can interact with ion channels. Furthermore, the neuroprotective agent MS-153 was found to inhibit high voltage-gated calcium channels through an interaction with protein kinase C (PKC). nih.gov Given that this compound possesses a phenol (B47542) group, its potential to interact with channels, possibly indirectly through cellular signaling pathways, warrants investigation.

Cellular and Subcellular Mechanisms of Action of this compound

The specific signal transduction pathways affected by this compound have not been explicitly detailed in the available literature. However, the compound's structural similarity to tranylcypromine, a known monoamine oxidase (MAO) inhibitor, provides a strong basis for its potential mechanism. wikipedia.orgyoutube.commayoclinic.orgnih.gov MAO inhibitors increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine by preventing their breakdown. wikipedia.orgyoutube.com This elevation of monoamines can, in turn, modulate various downstream signaling cascades.

Furthermore, phenolic compounds, in general, are known to modulate a wide array of inflammation-associated signaling pathways. nih.gov These can include pathways involving:

Nuclear Factor (NF)-κB

Activator Protein (AP)-1

Mitogen-Activated Protein Kinases (MAPKs) nih.gov

Phosphatidylinositol 3-kinase (PI3K)/Akt nih.govmdpi.com

Changes in these pathways can be triggered by various stimuli and can be disrupted by toxins or drugs, leading to significant cellular responses. youtube.comkhanacademy.org For example, studies on melanoma cells have shown that polyphenols can regulate pathways like PI3K/Akt/mTORC, affecting processes such as autophagy. mdpi.com

Table 1: Examples of Signal Transduction Pathway Modulation by Phenolic Compounds

Pathway Modulating Compound Type Potential Effect Reference
MAPK Pathway Quercetin (a polyphenol) Increased phosphorylation of JNK, p38, and ERK1/2 mdpi.com
PI3K/Akt Pathway Isoflavones (e.g., genistein) Downregulation mdpi.com
NF-κB Pathway Flavones Downregulation mdpi.com

This table illustrates the effects of related phenolic compounds, not this compound directly.

There is no specific data on the gene expression or proteomic changes induced by this compound. However, studies on related compounds provide a framework for potential effects. For example, phenol and catechol have been shown to induce significant changes in the transcriptome and proteome of Bacillus subtilis. nih.gov Phenol exposure induced several heat-shock and disulfide stress regulons, while catechol activated thiol-specific oxidative stress responses and, surprisingly, derepressed some catabolite-controlled genes. nih.gov

In the context of the aminocyclopropane moiety, research in plants has extensively studied the gene family for 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in ethylene (B1197577) biosynthesis. nih.gov The expression of these genes is highly regulated by developmental cues and environmental stresses. nih.govnih.gov While this is a different biological system, it highlights that the aminocyclopropane structure is a component of molecules involved in significant gene regulation.

Proteomic studies often involve techniques to simplify complex protein mixtures for analysis, such as selectively isolating N-terminal peptides. nih.gov Applying such methods would be necessary to determine the specific protein expression changes caused by this compound.

Direct studies on the subcellular localization of this compound are not available. However, the localization of phenolic compounds has been studied in other contexts, particularly in plants. These studies show that phenolics can accumulate in various cellular compartments, including cell walls, vacuoles, and the epidermis, where they can play protective roles. oup.comishs.orgnih.govresearchgate.net

Based on its chemical structure, this compound has both a lipophilic phenyl ring and a polar amine group. This amphiphilic nature might allow it to cross cellular membranes and localize within different subcellular compartments. Its primary interaction is likely with monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. The parent compound, tranylcypromine, is known to irreversibly inhibit MAO. wikipedia.org This interaction would suggest a primary localization at the mitochondria to exert its effect.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective drugs. drugdesign.org For this compound, SAR would involve modifying the phenol, the amino group, and the cyclopropyl ring to observe the effects on its activity.

For instance, in a series of 4-aminoquinoline (B48711) antiplasmodials, modifying the substituent at the 7-position significantly altered activity, which correlated with the substituent's electron-withdrawing capacity and its influence on the compound's association with its target. nih.gov Similarly, for aminocyclopentitol glycosidase inhibitors, adding N-benzyl groups generally enhanced inhibitory activity compared to their primary amine counterparts. nih.gov The modification of a cyclopropane-containing molecule can significantly affect its pharmacokinetic properties and target affinity. bohrium.com

The stereochemistry of the cyclopropyl ring is a critical determinant of biological activity. The rigid, three-dimensional structure of the cyclopropane ring means that the spatial arrangement of its substituents can drastically alter how the molecule fits into a biological target like an enzyme or receptor. stereoelectronics.org

Nitrogen atoms in a three-membered ring, like the aziridine (B145994) moiety in some cyclopropane analogues, have a higher barrier to inversion, making their stereochemistry more stable compared to acyclic amines. stereoelectronics.orgyoutube.com This stability makes the specific configuration of substituents on the cyclopropyl ring crucial for biological interactions.

A clear example of this principle is seen in studies of cyclopropyl-epothilone B variants, which are microtubule-binding anticancer agents. Two cis-fused diastereomers, differing only in the configuration of the cyclopropane ring, showed substantial differences in microtubule binding affinity and antiproliferative activity. The analogue with a stereochemistry corresponding to the natural product was significantly more potent.

Table 2: Influence of Stereochemistry on Biological Activity of Chiral Compounds

Compound Enantiomer/Diastereomer Biological Activity Potency Difference Reference
Dexchlorpheniramine (S)-enantiomer Antihistamine ~200x more potent than (R)-form stereoelectronics.org
Cyclopropyl-Epothilone B "Natural" orientation Microtubule binding, antiproliferative Significantly more active

This table provides examples of the importance of stereochemistry in drug action. Specific data for this compound analogues is not available.

For this compound, which is the trans isomer, the relative orientation of the amino group and the phenol-substituted phenyl ring is fixed. A cis isomer would present these groups in a different spatial relationship, which would almost certainly lead to a different level of activity at its biological target, presumably monoamine oxidase. The absolute configuration (R,R or S,S for the trans isomer) would also be critical for interacting with a chiral receptor site. stereoelectronics.orgnih.gov

Role of Phenolic Hydroxyl Group in Target Interaction

In the context of enzyme inhibition, the phenolic hydroxyl group can play a pivotal role. For example, in the design of novel protein kinase inhibitors, the presence and position of a hydroxyl group on a phenol ring can significantly impact inhibitory activity. nih.gov

Influence of Substituents on Aromatic Ring and Amine Functionality

Aromatic Ring Substituents:

Substituents on a benzene (B151609) ring can be broadly classified as either activating or deactivating towards electrophilic substitution, which correlates with their electron-donating or electron-withdrawing nature. libretexts.org

Electron-Donating Groups (Activating): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.orglibretexts.org This can enhance the binding affinity of the molecule for its target if the interaction is favored by increased electron density. For example, in the context of antioxidant activity, both phenolic hydroxyl and methoxy groups significantly enhance this property. nih.gov

Electron-Withdrawing Groups (Deactivating): Groups such as nitro (-NO2), cyano (-CN), and carbonyl groups decrease the electron density of the ring. libretexts.org Halogens also act as deactivating groups through an inductive effect. libretexts.org The nature of the substituent can dramatically impact biological activity. For instance, the addition of a 4-chloro moiety to phenethylamine (B48288) compounds consistently increases their potency to stimulate release through the serotonin transporter (SERT). nih.gov

The position of the substituent on the aromatic ring is also crucial. The electronic effects of a substituent are most pronounced at the ortho and para positions relative to the point of attachment of the rest of the molecule.

Amine Functionality:

The amine group is a key feature in many neurotransmitter-like compounds and can be modified to alter pharmacological activity. The nature of the amine (primary, secondary, or tertiary) and the substituents attached to the nitrogen atom can influence a compound's selectivity for different transporters and receptors.

In a study investigating the impact of aromatic ring substitutions on multimodal anion exchange systems, it was found that adding hydrophobic or fluorine substituents to a solvent-exposed phenyl ring altered protein retention. nih.gov Specifically, increasing the length of an aliphatic substituent on the aromatic ring led to stronger binding of later-eluting proteins. nih.gov

The table below summarizes the effects of different substituents on the properties of aromatic compounds.

SubstituentElectronic EffectImpact on Aromatic RingReference
Hydroxyl (-OH)Electron-donatingActivating libretexts.org
Methoxy (-OCH3)Electron-donatingActivating libretexts.org
Alkyl (-R)Electron-donatingActivating libretexts.org
Nitro (-NO2)Electron-withdrawingDeactivating libretexts.org
Cyano (-CN)Electron-withdrawingDeactivating libretexts.org
Halogens (-F, -Cl, -Br, -I)Electron-withdrawing (inductive)Deactivating libretexts.org

Preclinical Pharmacodynamic Characterization of this compound in Non-Human Models

Preclinical pharmacodynamic (PD) studies are essential for characterizing the biochemical and physiological effects of a drug candidate and its mechanism of action. nih.gov These studies, conducted in both in vitro and in vivo models, provide crucial information about a compound's efficacy and help to establish a quantitative relationship between drug exposure and pharmacological response. nih.gov

In Vitro Pharmacodynamic Evaluations Using Cell-Based Assays

In vitro cell-based assays are fundamental tools in the early stages of drug discovery for assessing the biological activity of a compound. These assays can provide valuable insights into a molecule's mechanism of action, potency, and potential for therapeutic efficacy.

For instance, in the development of novel anticancer agents, cell-based assays are used to evaluate the antiproliferative activity of new compounds against various cancer cell lines. nih.gov A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated that certain compounds exhibited significant anticancer activity against specific cell lines at a concentration of 10 µM. nih.gov

Similarly, in the search for new antiviral therapies, in vitro studies are crucial. For example, a novel chloroquine (B1663885) derivative, 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol, was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through in silico and subsequent in vitro evaluation. nih.gov

The table below provides examples of in vitro pharmacodynamic data for different compounds.

CompoundAssay TypeCell LineEndpointResultReference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolAnticancerSNB-19Percent Growth Inhibition (PGI)65.12% at 10 µM nih.gov
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolAnticancerNCI-H460Percent Growth Inhibition (PGI)55.61% at 10 µM nih.gov
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolAnticancerSNB-75Percent Growth Inhibition (PGI)54.68% at 10 µM nih.gov
4‐[(7‐Chloroquinoline‐4‐yl)amino]phenolAntiviral (SARS-CoV-2)Not specifiedIC50 against Mpro12 nM (predicted) nih.gov

In Vivo Pharmacodynamic Studies in Animal Models (Mechanism and Efficacy Focused)

In vivo pharmacodynamic studies in animal models are a critical step in preclinical drug development, providing insights into a compound's efficacy and mechanism of action within a complex biological system. nih.gov These studies help to validate in vitro findings and establish a link between drug exposure and the desired pharmacological effect. nih.gov

For example, in the field of infectious diseases, animal models are used to assess the efficacy of antimicrobial agents. In studies of echinocandin drugs against Candida species, escalating doses of the drugs resulted in concentration-dependent killing of the fungi in a mouse model of disseminated candidiasis. nih.gov Such studies are crucial for determining the pharmacodynamic targets required for efficacy. nih.gov

In the context of central nervous system disorders, animal models are used to evaluate the effects of new psychoactive substances. Structure-activity relationship studies of substituted amphetamines and cathinones have utilized mouse models to assess their locomotor stimulant effects, providing valuable information about their pharmacological actions. nih.gov

Computational and Theoretical Studies of 4 2 Aminocyclopropyl Phenol Hydrochloride

Molecular Docking and Ligand-Protein Interaction Modeling of 4-(2-Aminocyclopropyl)phenol (B1203865) Hydrochloride

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. iaanalysis.com This method is crucial in structure-based drug design for screening large libraries of compounds and understanding the molecular basis of a disease. iaanalysis.comnih.gov The process involves sampling various positions and conformations of the ligand within the protein's binding site and then using a scoring function to evaluate the interaction energy for each "pose". temple.edu

For 4-(2-Aminocyclopropyl)phenol hydrochloride, molecular docking would aim to identify its potential protein targets and elucidate its binding mode. The ligand's structure, including the phenol (B47542) ring, the amino group, and the rigid cyclopropyl (B3062369) moiety, would be prepared for docking, often using its freebase form. The docking principle relies on the complementary matching of geometry, electrostatics, hydrogen bonding, and hydrophobic interactions between the ligand and the receptor. iaanalysis.com

Key interactions for phenolic compounds often involve hydrogen bonds formed by the hydroxyl group and pi-stacking or hydrophobic interactions involving the aromatic ring. nih.govnih.govmdpi.com Docking simulations for ortho-substituted phenols, for instance, can help determine if a molecule is likely to be a substrate or an inhibitor of an enzyme like tyrosinase by calculating the distance between the ligand and key residues in the active site. mdpi.com The results of a docking study are typically presented in a table listing binding affinities (docking scores), with more negative scores indicating a more favorable interaction. nih.gov

Table 1: Illustrative Example of Molecular Docking Results for a Phenolic Compound

Target ProteinLigand PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Tyrosinase (PDB: 3LA4)1-7.8HIS244, SER282Hydrogen Bond
PHE264Pi-Alkyl
2-7.5ASN260Hydrogen Bond
VAL283Alkyl
α-Amylase (PDB: 1HNY)1-6.9ASP197, GLU233Hydrogen Bond, Electrostatic
TRP59, TYR62Pi-Pi Stacked, Pi-Sigma
2-6.5HIS305Hydrogen Bond
ILE235Alkyl

Note: This table is a generalized example to illustrate typical data from a molecular docking study and does not represent actual results for this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule, understanding its preferred conformations is key to understanding its biological activity. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, providing a "computational molecular microscope" to observe the movement and behavior of molecules over time. mdpi.commdpi.com

An MD simulation of 4-(2-Aminocyclopropyl)phenol would model the interactions between the atoms of the molecule and its surrounding environment (typically water) to generate a trajectory of its motion. nih.gov This allows for the analysis of:

Conformational Landscape : Identifying the most stable, low-energy conformations of the molecule in solution. oup.com

Structural Flexibility : Quantifying the flexibility of different parts of the molecule, such as the rotation of the phenol group relative to the cyclopropyl ring.

Protein-Ligand Dynamics : If simulated within a protein binding site, MD can reveal how the ligand and protein adapt to each other, the stability of binding interactions, and potential pathways for binding or unbinding. numberanalytics.com

The cyclopropyl group, in particular, imparts significant conformational rigidity and unique electronic properties that influence molecular shape and interactions. acs.org MD simulations can effectively explore how this rigid fragment orients the pharmacophoric phenol and amino groups for optimal receptor interaction. nih.gov

Table 3: Illustrative Conformational Analysis Data from an MD Simulation

Dihedral AngleDescriptionAverage Value (degrees)Standard DeviationKey Conformations Observed
τ1 (C1-C2-N-H)Amino group orientation65.4± 15.2Gauche, Anti
τ2 (Cα-Cβ-C1-C2)Cyclopropyl-Phenol rotation110.8± 25.7Trans-like, Cis-like
τ3 (Cβ-C1-O-H)Phenolic hydroxyl orientation175.1± 5.3Predominantly Anti-planar

Note: This table is a fictional representation of data that could be generated from an MD simulation of 4-(2-Aminocyclopropyl)phenol to illustrate the method's output.

De Novo Design and Virtual Screening for Novel this compound Analogues

Virtual screening and de novo design are computational strategies to identify or create novel drug candidates. nih.gov

Virtual Screening (VS) involves computationally searching large libraries of existing chemical compounds to identify those that are predicted to bind to a specific biological target. temple.edu This process acts as a filter to select a smaller, more promising set of molecules for experimental testing. nih.gov

De Novo Design is an approach where new molecular structures are built from scratch, often directly within the 3D structure of the receptor's binding site. youtube.comnih.gov This method can generate truly novel chemical scaffolds that are not present in existing databases. nih.gov

To find new analogues of 4-(2-Aminocyclopropyl)phenol, a virtual screening campaign could be launched to search for compounds with a similar pharmacophore (the essential 3D arrangement of features like hydrogen bond donors/acceptors and aromatic rings). Alternatively, de novo design programs could use the 4-(2-Aminocyclopropyl)phenol scaffold as a starting point, growing or linking new chemical fragments to it to optimize binding affinity and other properties. temple.edu These computational techniques help to efficiently explore vast chemical space to propose new molecules with potentially improved activity. researchgate.net

Table 4: Illustrative Workflow for Virtual Screening and De Novo Design

StepMethodDescriptionExample Software
1. Target PreparationProtein Structure AnalysisObtain and prepare the 3D structure of the target protein (e.g., from PDB).Schrödinger Maestro, AutoDockTools
2. Library PreparationCompound Database FilteringPrepare a large library of compounds for screening (e.g., ZINC, ChEMBL).RDKit, OpenBabel
3. Virtual ScreeningHigh-Throughput DockingDock the entire library against the target's binding site.Glide, AutoDock Vina, GOLD
4. Hit SelectionScoring and RankingRank compounds based on docking score and visual inspection of binding poses.N/A
5. De Novo Design (Optional)Fragment-based GrowthGrow new molecules from a seed fragment (e.g., the aminocyclopropylphenol core) within the binding site.LUDI, SPROUT, eLEADD
6. Final SelectionADMET PredictionPredict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of top hits.QikProp, SwissADME

Quantum Chemical Calculations (e.g., DFT Analysis) for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules from first principles. wikipedia.org DFT is a versatile method that balances computational cost and accuracy, making it popular for studying atoms, molecules, and materials. numberanalytics.comfiveable.me It can predict a wide range of molecular properties based on the molecule's electron density. wikipedia.orgnumberanalytics.com

For 4-(2-Aminocyclopropyl)phenol, DFT calculations could provide fundamental insights into:

Optimized Geometry : Predicting the most stable 3D structure, including precise bond lengths and angles. numberanalytics.com

Electronic Properties : Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding where a molecule is likely to interact with other molecules and its chemical reactivity. youtube.com

Spectroscopic Properties : Simulating spectroscopic data, such as vibrational frequencies (IR spectra), which can be compared with experimental results for validation.

Reaction Energetics : Determining the energy of reaction pathways and transition states, which is useful for understanding metabolic stability or chemical synthesis. numberanalytics.com The cyclopropyl group's strained ring system and unique C-C bonds with enhanced π-character are features that can be accurately described by DFT. acs.orgrsc.org

Table 5: Illustrative Data from a DFT Calculation on an Aminophenol Derivative

PropertyCalculated ValueUnitSignificance
Total Energy-478.987HartreesThermodynamic stability of the molecule.
Dipole Moment3.15DebyeOverall molecular polarity.
HOMO Energy-5.89eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.98eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.91eVCorrelates with chemical reactivity and electronic transitions.
Max Electrostatic Potential+35.2kcal/molRegion of positive charge (e.g., near amino group), susceptible to nucleophilic attack.
Min Electrostatic Potential-45.8kcal/molRegion of negative charge (e.g., near phenolic oxygen), susceptible to electrophilic attack.

Note: This table is a representative example of data generated by DFT and does not reflect actual calculated values for this compound.

Advanced Analytical Methodologies for 4 2 Aminocyclopropyl Phenol Hydrochloride Research

Spectroscopic Techniques in the Study of 4-(2-Aminocyclopropyl)phenol (B1203865) Hydrochloride Interactions

Spectroscopic techniques are indispensable for elucidating the structural features of "4-(2-Aminocyclopropyl)phenol hydrochloride" and studying its interactions with other molecules. While specific interaction studies on this compound are not extensively documented in publicly available literature, the application of standard spectroscopic methods can be inferred from the analysis of its constituent functional groups—a phenol (B47542), a cyclopropyl (B3062369) ring, and a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be the primary tools for confirming the molecular structure of the compound. Chemical shift perturbations upon interaction with a binding partner (e.g., a protein or a metal ion) could provide insights into the binding site and conformational changes.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is useful for identifying the characteristic vibrational frequencies of the O-H (phenol), N-H (amine), and C-H (cyclopropyl and aromatic) bonds. Changes in the position and intensity of these bands upon interaction can indicate the involvement of these functional groups in binding.

UV-Visible (UV-Vis) Spectroscopy : The phenolic ring in "this compound" imparts it with UV-absorbing properties. UV-Vis spectroscopy can be used to study interactions by observing changes in the absorption maximum (λmax) or molar absorptivity upon complex formation.

Chromatographic Methods for Quantification and Purification of this compound

Chromatographic techniques are the cornerstone for the separation, quantification, and purification of "this compound" from reaction mixtures, biological matrices, or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aminophenols. For "this compound," a reversed-phase HPLC method would be most common. A C18 column is often the stationary phase of choice for separating polar compounds like aminophenols. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov An acidic pH of the mobile phase is generally preferred to ensure the amine group is protonated, leading to better peak shape and retention. nih.gov Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the phenol group. researchgate.net Amperometric detection can also be employed for enhanced sensitivity in determining trace amounts. nih.gov

Gas Chromatography (GC) can also be utilized, particularly after derivatization to increase the volatility and thermal stability of the compound. youtube.comresearchgate.net The polar amine and hydroxyl groups of "this compound" make it unsuitable for direct GC analysis. youtube.com

A typical purification process for a related compound, 4-aminophenol (B1666318), involves extraction and precipitation steps to remove impurities, with HPLC being used to confirm the purity of the final product. google.com

Table 1: Exemplary HPLC Conditions for Analysis of Related Aminophenols

Parameter Condition Reference
Column Reversed-phase C18 researchgate.net
Mobile Phase Acetonitrile and phosphate buffer researchgate.net
Detection UV at 220 nm researchgate.net

| Flow Rate | 0.7 - 2.0 mL/min | researchgate.net |

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of "this compound" and its metabolites.

In preclinical studies, identifying the metabolic fate of a compound is crucial. For a molecule like "this compound," metabolic transformations are likely to occur at the amino and phenol moieties. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the standard technique for such investigations.

A study on the metabolic profiling of colorectal cancer in a mouse model using ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) identified various metabolites, including those related to tryptophan metabolism which also contain amino and phenolic structures. nih.gov This highlights the capability of UPLC/MS to separate and identify structurally similar endogenous and exogenous compounds from biological matrices like urine. nih.gov The high-resolution mass data allows for the determination of elemental compositions, which, combined with fragmentation patterns (MS/MS), can elucidate the structures of potential metabolites such as hydroxylated, glucuronidated, or sulfated derivatives of the parent compound.

Label-free detection by mass spectrometry offers a means to quantify compounds without the need for isotopic labeling. This is particularly useful in early-stage research and metabolomics. Techniques like UPLC-MS can be used for the label-free quantification of "this compound" in biological samples. The peak area of the extracted ion chromatogram corresponding to the mass-to-charge ratio (m/z) of the compound is proportional to its concentration. This approach has been successfully applied in metabolomics studies to identify and quantify a wide range of metabolites in complex samples. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance of this compound

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties, such as volatility for GC analysis or detectability for HPLC. researchgate.netsci-hub.se For "this compound," with its primary amine and phenolic hydroxyl groups, several derivatization strategies are applicable.

For Gas Chromatography (GC): To make the compound more volatile and thermally stable for GC analysis, the active hydrogens on the amino and hydroxyl groups can be replaced. youtube.comyoutube.com

Silylation : This is a common method where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.com This reduces the polarity and increases the volatility of the molecule. youtube.com

Acylation : Reacting the compound with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group. This is particularly effective for primary and secondary amines and improves chromatographic properties. researchgate.net

For High-Performance Liquid Chromatography (HPLC): Derivatization in HPLC is often used to enhance detection sensitivity, especially for fluorescence or mass spectrometric detection. sci-hub.seactascientific.com

Fluorescence Tagging : Reagents that introduce a fluorescent tag onto the amine or phenol group can significantly lower the limit of detection.

MS-Friendly Derivatization : For LC-MS analysis, derivatization can be used to improve ionization efficiency. rsc.org For instance, introducing a group that is readily ionizable by electrospray ionization (ESI) can enhance the signal. A study demonstrated the use of 4-iodobenzoyl chloride as a derivatization reagent to introduce iodine, which can be sensitively detected by ICP-MS, for the analysis of compounds with amino and hydroxyl groups. rsc.org

Table 2: Common Derivatization Reagents for Functional Groups in this compound

Functional Group Derivatization Strategy Reagent Example Analytical Technique Reference
Amine, Phenol Silylation BSTFA GC-MS youtube.com
Amine Acylation TFAA GC-MS researchgate.net

| Amine, Phenol | Iodination | 4-Iodobenzoyl chloride | HPLC-ICP-MS | rsc.org |

Preclinical Efficacy Investigations and Therapeutic Potential of 4 2 Aminocyclopropyl Phenol Hydrochloride

In Vitro Model Systems for Investigating Efficacy of 4-(2-Aminocyclopropyl)phenol (B1203865) Hydrochloride

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro efficacy of 4-(2-aminocyclopropyl)phenol hydrochloride. Comprehensive searches of scholarly databases have not yielded specific studies that utilize cell culture models, organoids, or 3D culture systems to investigate the therapeutic potential of this compound.

Cell Culture Models for Disease Pathways

No specific research has been identified that employs cell culture models to explore the effects of this compound on particular disease pathways. Information regarding the compound's activity on specific cell lines, its potential mechanisms of action at a cellular level, or its influence on cellular processes such as proliferation, apoptosis, or inflammation is not available in the current body of scientific publications.

Organoid and 3D Culture Systems

Similarly, there are no published studies that have utilized organoid or other three-dimensional (3D) culture systems to model the effects of this compound. These advanced in vitro models, which more closely mimic the complex microenvironment of tissues and organs, have not yet been applied to the investigation of this specific compound, according to available data.

Animal Model Studies for Exploring Therapeutic Applications of this compound (Focus on Mechanism and Efficacy)

A thorough review of existing scientific literature reveals a lack of published preclinical studies using animal models to explore the therapeutic applications, mechanisms of action, or efficacy of this compound.

Proof-of-Concept Studies in Relevant Disease Models

No proof-of-concept studies in animal models for any specific disease have been reported for this compound. Consequently, there is no data available on its potential therapeutic effects in a living organism.

Pharmacokinetic/Pharmacodynamic Correlations in Animal Models (excluding human data)

Detailed information regarding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in any animal model is not present in the accessible scientific literature. This includes data on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the relationship between its concentration and observed effects.

Combination Therapies Involving this compound in Preclinical Settings

There is no evidence from preclinical studies of this compound being investigated in combination with other therapeutic agents. The potential for synergistic or additive effects with other drugs has not been explored in the available scientific research.

Future Research Directions and Unexplored Avenues for 4 2 Aminocyclopropyl Phenol Hydrochloride

Emerging Research Areas for 4-(2-Aminocyclopropyl)phenol (B1203865) Hydrochloride

While dedicated research on 4-(2-Aminocyclopropyl)phenol hydrochloride is still in its nascent stages, its distinct chemical architecture, combining a phenol (B47542) ring with a constrained aminocyclopropyl moiety, suggests several promising areas for future investigation.

The aminocyclopropyl group is a recognized pharmacophore in various enzyme inhibitors. This suggests a potential avenue of research for this compound as a modulator of enzyme activity. Furthermore, phenolic compounds are well-documented for their antioxidant properties and their roles in various signaling pathways. mdpi.comresearchgate.net The presence of the phenol group in this molecule makes it a candidate for investigation in conditions associated with oxidative stress, such as neurodegenerative diseases. nih.govnih.gov Studies on other phenol derivatives have highlighted their potential as anticancer and antimicrobial agents, suggesting that this compound could be explored for similar activities. nih.govnih.gov

The rigid cyclopropane (B1198618) ring introduces a specific three-dimensional conformation, which could be advantageous for targeted binding to biological macromolecules. This structural rigidity could be exploited in the design of selective inhibitors or receptor ligands. The exploration of its potential in neurodegenerative disorders like Alzheimer's and Parkinson's disease, where phenolic compounds have shown some promise, is a logical next step. nih.govnih.gov

Challenges and Opportunities in this compound Research

The path forward for research on this compound is not without its obstacles. A significant challenge lies in the stereoselective synthesis of the molecule. The cyclopropane ring can exist in different stereoisomeric forms, and the biological activity is often dependent on a specific configuration. Developing efficient and scalable synthetic routes to obtain stereochemically pure isomers is a critical hurdle that needs to be overcome for meaningful biological evaluation.

Another challenge pertains to the metabolic stability of the phenol group. Phenols are often susceptible to phase II metabolism, which can lead to rapid clearance from the body. nih.gov Investigating the metabolic fate of this compound will be crucial to understand its pharmacokinetic profile and to devise strategies to enhance its systemic exposure if necessary.

Despite these challenges, significant opportunities exist. The unique combination of the aminocyclopropyl and phenol moieties in a relatively small molecule provides a versatile scaffold for medicinal chemists. researchgate.net Its constrained conformation could lead to higher binding affinity and selectivity for its biological targets compared to more flexible molecules. This could translate into improved therapeutic indices and reduced off-target effects. The presence of reactive handles—the amino and hydroxyl groups—allows for straightforward chemical modification, opening the door to the creation of focused libraries of derivatives for structure-activity relationship (SAR) studies.

Integration of this compound Research into Broader Scientific Contexts

The potential of this compound extends beyond its intrinsic biological activity. It can be strategically integrated into broader drug development paradigms, such as prodrug design and targeted delivery systems, particularly in preclinical models.

The concept of prodrugs, which are inactive precursors that are converted to the active drug in the body, offers a powerful strategy to overcome pharmacokinetic limitations. nih.gov The amino and phenol groups of this compound are ideal handles for the attachment of promoieties. These promoieties could be designed to enhance solubility, improve membrane permeability, or achieve targeted release in specific tissues or organs. For instance, esterifying the phenolic hydroxyl group could create a prodrug that is cleaved by esterases present in target cells.

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Aminocyclopropyl)phenol hydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by phenol functionalization. A common approach includes:

  • Cyclopropanation : Using a palladium-catalyzed coupling reaction between a phenolic precursor and a cyclopropane-building reagent (e.g., diazo compounds) .
  • Amination : Introducing the amino group via reductive amination or nucleophilic substitution under controlled pH (e.g., HCl for hydrochloride salt formation) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), cyclopropane protons (δ 1.2–1.8 ppm, split due to ring strain), and amine protons (δ 2.5–3.5 ppm, broad) .
    • ¹³C NMR : Cyclopropane carbons (δ 15–25 ppm), phenolic carbons (δ 110–160 ppm) .
  • IR : O–H stretch (~3200 cm⁻¹), N–H bend (~1600 cm⁻¹), and aromatic C=C (~1500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~199.6 g/mol) and fragments corresponding to cyclopropane cleavage .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (amine and phenol groups are irritants) .
  • Ventilation : Use fume hoods during synthesis due to potential HCl gas release during salt formation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How does this compound inhibit LSD1, and what experimental assays validate its activity?

Methodological Answer:
The compound acts as a competitive LSD1 inhibitor by mimicking the substrate’s amine group, binding to the flavin adenine dinucleotide (FAD) cofactor. Key assays:

  • Enzyme Activity : Measure IC50 (reported 2.5 µM for LSD1) via fluorescence-based demethylation assays using histone H3 peptides .
  • Selectivity Testing : Compare inhibition against MAO-A/B (IC50 > 200 µM) to confirm specificity .
  • Cellular Validation : Western blotting for H3K4me2 levels in cancer cell lines (e.g., MCF-7) after treatment .

Advanced: What computational or crystallographic methods elucidate the structural influence of the cyclopropane group?

Methodological Answer:

  • X-ray Crystallography : Resolve the cyclopropane ring’s bond angles (e.g., ~60°) and planarity with the phenol ring .
  • DFT Calculations : Analyze ring strain (e.g., 27 kcal/mol) and electronic effects on amine reactivity .
  • Docking Studies : Simulate binding to LSD1’s active site (e.g., AutoDock Vina) to rationalize steric/electronic contributions .

Advanced: How do structural analogs (e.g., fluorinated derivatives) compare in terms of stability and bioactivity?

Methodological Answer:

  • Synthetic Modifications : Replace cyclopropane with trifluoroethyl groups (e.g., 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride) to enhance metabolic stability .
  • Stability Testing : Compare half-lives in human liver microsomes (HLM) and plasma. Fluorinated analogs show 2–3× longer t½ .
  • Bioactivity : Assess via IC50 shifts in LSD1 assays; fluorination may reduce potency but improve pharmacokinetics .

Advanced: How can researchers resolve contradictions in reported nephrotoxicity data for similar aromatic amines?

Methodological Answer:

  • Dose-Response Analysis : Replicate studies in Fischer 344 rats with varying concentrations (e.g., 0.05–1.0 mM) to identify threshold effects .
  • Mechanistic Studies : Use renal proximal tubule cell models to differentiate direct toxicity (e.g., ROS generation) vs. metabolite-driven effects (e.g., cytochrome P450 activation) .
  • Cross-Study Validation : Compare protocols for exposure duration, solvent use (DMSO vs. saline), and endpoint measurements (e.g., BUN vs. histopathology) .

Advanced: What strategies mitigate degradation of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Store in acidic buffers (pH 4–6) to prevent amine oxidation; avoid alkaline conditions (>pH 8) .
  • Thermal Stability : Lyophilize for long-term storage at –20°C; monitor decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Light Protection : Use amber vials to block UV-induced cyclopropane ring opening .

Advanced: How can researchers develop robust HPLC/MS methods for quantifying trace impurities?

Methodological Answer:

  • Column Selection : Use a HILIC column for polar impurities (e.g., unreacted starting materials) .
  • Gradient Optimization : 0.1% formic acid in water/acetonitrile (5–95% over 20 min) at 0.3 mL/min .
  • MS Parameters : ESI+ mode, m/z 200–500 range, and fragmentor voltage 120 V to detect degradation products .

Advanced: How do discrepancies in PubChem and CAS registry data impact experimental reproducibility?

Methodological Answer:

  • Data Auditing : Cross-reference spectral data (NMR, IR) across PubChem, CAS, and in-house measurements to validate molecular identity .
  • Batch Analysis : Compare lot-specific certificates of analysis (CoA) for purity and solvent content .
  • Reporting Standards : Document exact CAS numbers (e.g., 1196052-98-8) and synthesis protocols in publications to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.